Isodaphnoretin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

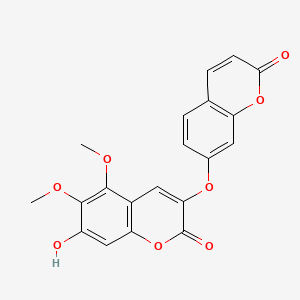

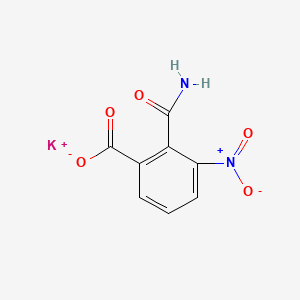

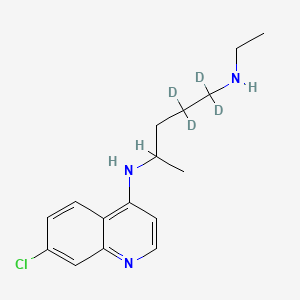

Isodaphnoretin B is a compound that can be isolated from the roots of S. chamaejasme . It is classified as a Phenylpropanoid .

Synthesis Analysis

The synthesis of Isodaphnoretin B involves the use of silica gel column chromatography to isolate the compounds, and spectroscopic techniques such as NMR, UV, IR, MS, and optical rotations for structural elucidation .Molecular Structure Analysis

The molecular structure of Isodaphnoretin B is represented by the formula C20H14O8 . The compound belongs to the class of Phenylpropanoids .Physical And Chemical Properties Analysis

Isodaphnoretin B has a molecular weight of 382.32 . More detailed physical and chemical properties are not specified in the retrieved sources.科学的研究の応用

Isodaphnoretin B as a New Bicoumarin Compound : A study identified Isodaphnoretin B as a new bicoumarin compound isolated from the root of Stellera chamaejasme. This discovery was made using silica gel column chromatography and various spectroscopic techniques for structural elucidation (Yang & Chen, 2006).

Isolation and Identification of Isodaphnoretin : Another study focused on the isolation and identification of a new dicoumarin, named isodaphnoretin, from the roots of Daphne genkwa. The structure was established through a combination of spectroscopic analyses (Zheng & Shi, 2004).

Effect of Daphnoretin on Cancer Cells : Though not directly related to Isodaphnoretin B, a study on daphnoretin, another compound from the same plant genus, showed anticancer effects on A549 lung cancer cells. This study observed that daphnoretin inhibited cell proliferation and induced apoptosis through regulation of the B-cell lymphoma-2 gene family (Jiang et al., 2014).

Safety And Hazards

特性

IUPAC Name |

7-hydroxy-5,6-dimethoxy-3-(2-oxochromen-7-yl)oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O8/c1-24-18-12-8-16(20(23)28-15(12)9-13(21)19(18)25-2)26-11-5-3-10-4-6-17(22)27-14(10)7-11/h3-9,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSJYKPMAYMIRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=O)C(=C2)OC3=CC4=C(C=C3)C=CC(=O)O4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isodaphnoretin B | |

Q & A

Q1: What is Isodaphnoretin B and where was it discovered?

A1: Isodaphnoretin B is a newly discovered bicoumarin, a type of organic compound formed by the linkage of two coumarin molecules. [] It was isolated from the root of Stellera chamaejasme, a plant known for its medicinal properties. []

Q2: What is the chemical structure of Isodaphnoretin B?

A2: The research paper describes Isodaphnoretin B as 7-hydroxy-5, 6-dimethoxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one. [] This detailed chemical name provides insight into the specific arrangement of atoms and functional groups within the molecule.

Q3: What methods were used to characterize Isodaphnoretin B?

A3: The researchers utilized various spectroscopic techniques to determine the structure of Isodaphnoretin B. These techniques included Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Optical rotation was also employed to understand the compound's interaction with polarized light. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)

![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)